molecular formula C13H7N5 B12340874 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12340874
M. Wt: 233.23 g/mol
InChI Key: LLVXJBDGPASYMO-UHFFFAOYSA-N
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Description

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with various reagents to form the desired imidazole derivative . The Sandmeyer reaction is often employed in this process, which involves the use of copper(I) chloride and sodium nitrite under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar core structure.

    Pyridine: Another simpler compound that shares the pyridine ring.

    2-(prop-2-yn-1-yl)pyridine: A closely related compound with similar functional groups.

Uniqueness

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of both pyridine and imidazole rings, along with the prop-2-yn-1-yl group

Properties

Molecular Formula

C13H7N5

Molecular Weight

233.23 g/mol

IUPAC Name

2-(2-prop-2-ynylpyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C13H7N5/c1-2-4-10-9(5-3-6-16-10)13-17-11(7-14)12(8-15)18-13/h1,3,5-6H,4H2,(H,17,18)

InChI Key

LLVXJBDGPASYMO-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC=N1)C2=NC(=C(N2)C#N)C#N

Origin of Product

United States

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